Methyl 2-amino-3,5-difluoro-4-methoxybenzoate
CAS No.:
VCID: VC17650585
Molecular Formula: C9H9F2NO3
Molecular Weight: 217.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
Structural OverviewMethyl 2-amino-3,5-difluoro-4-methoxybenzoate is a methyl ester derivative of benzoic acid. Its molecular structure includes:
Synthesis PathwaysThe synthesis of methyl 2-amino-3,5-difluoro-4-methoxybenzoate typically involves multi-step reactions starting from benzoic acid derivatives. A general outline includes:
These steps are performed under controlled conditions to ensure regioselectivity and yield optimization. Applications in Medicinal ChemistryMethyl 2-amino-3,5-difluoro-4-methoxybenzoate has been studied for its potential therapeutic applications: Antimicrobial Activity:
Anticancer Potential:
Enzyme Modulation:
Comparative Analysis with Related CompoundsTo better understand its unique properties, methyl 2-amino-3,5-difluoro-4-methoxybenzoate can be compared with structurally similar compounds:
The presence of two fluorine atoms in methyl 2-amino-3,5-difluoro-4-methoxybenzoate significantly enhances its chemical reactivity and biological interactions compared to these analogs. Mechanisms of Biological InteractionThe functional groups in methyl 2-amino-3,5-difluoro-4-methoxybenzoate enable various interactions:
These interactions are critical for the compound's role in enzyme inhibition or receptor activation. Current Studies:Research has highlighted the compound's potential in drug discovery due to its structural features that enhance binding specificity and stability under physiological conditions. Future Prospects:
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Product Name | Methyl 2-amino-3,5-difluoro-4-methoxybenzoate | ||||||||
Molecular Formula | C9H9F2NO3 | ||||||||
Molecular Weight | 217.17 g/mol | ||||||||
IUPAC Name | methyl 2-amino-3,5-difluoro-4-methoxybenzoate | ||||||||
Standard InChI | InChI=1S/C9H9F2NO3/c1-14-8-5(10)3-4(9(13)15-2)7(12)6(8)11/h3H,12H2,1-2H3 | ||||||||
Standard InChIKey | UGUJQHIDARCBHS-UHFFFAOYSA-N | ||||||||
Canonical SMILES | COC1=C(C=C(C(=C1F)N)C(=O)OC)F | ||||||||
PubChem Compound | 54595940 | ||||||||
Last Modified | Aug 10 2024 |
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